2-iodo-N-{4-[2-(2-iodobenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-N-{4-[2-(2-iodobenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide is a complex organic compound featuring multiple iodine atoms and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-{4-[2-(2-iodobenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-iodobenzamide with thiazole derivatives under controlled conditions. The reaction may involve the use of coupling agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-{4-[2-(2-iodobenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperoxybenzoic acid.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, particularly involving the iodine atoms.
Common Reagents and Conditions
Oxidation: m-chloroperoxybenzoic acid under mild conditions.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Halogen exchange reactions using reagents like potassium iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hypervalent iodine compounds, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
2-iodo-N-{4-[2-(2-iodobenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic structures.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: May be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-iodo-N-{4-[2-(2-iodobenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide involves its interaction with molecular targets through its iodine and thiazole moieties. These interactions can disrupt biological pathways or facilitate specific chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-iodobenzamide: A simpler analog with similar iodine-containing structure.
2-iodo-N-phenylbenzamide: Another related compound with a phenyl group instead of thiazole rings.
Uniqueness
2-iodo-N-{4-[2-(2-iodobenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide is unique due to its dual thiazole rings and multiple iodine atoms, which confer distinct chemical and biological properties. This complexity allows for a broader range of applications compared to simpler analogs.
Properties
IUPAC Name |
2-iodo-N-[4-[2-[(2-iodobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12I2N4O2S2/c21-13-7-3-1-5-11(13)17(27)25-19-23-15(9-29-19)16-10-30-20(24-16)26-18(28)12-6-2-4-8-14(12)22/h1-10H,(H,23,25,27)(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSACPAYCPJNGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4I)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12I2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.